N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with an indole derivative. Common synthetic methods include:
Furan and Thiophene Derivatives Synthesis: These can be synthesized through various methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reactions: The coupling of these heterocycles with the indole derivative can be achieved using Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the indole moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
- N-[2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to the presence of both furan and thiophene rings in its structure, which can confer distinct electronic and steric properties. This uniqueness can enhance its binding affinity to biological targets and improve its pharmacological profile compared to similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-15-5-4-13-9-18(22-17(13)10-15)20(23)21-11-16(14-6-8-26-12-14)19-3-2-7-25-19/h2-10,12,16,22H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGNTYMUNMADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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